3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
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Overview
Description
3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazolo ring fused to a pyridazine ring, along with a benzyl(methyl)amino group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the triazolopyridazine core. This can be achieved by reacting appropriate hydrazine derivatives with 1,2-diketones under reflux conditions. The resulting intermediate is then subjected to further functionalization to introduce the benzyl(methyl)amino group and the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolopyridazine core but differ in the substituents attached to the ring.
Benzylamino derivatives: Compounds with a benzylamino group attached to various heterocyclic cores.
Piperidinyl derivatives: Compounds containing a piperidinyl group attached to different aromatic or heterocyclic systems.
Uniqueness
3-{6-[Benzyl(methyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and the triazolopyridazine core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N6O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[6-[benzyl(methyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C21H26N6O/c1-25(16-17-8-4-2-5-9-17)20-11-10-18-22-23-19(27(18)24-20)12-13-21(28)26-14-6-3-7-15-26/h2,4-5,8-11H,3,6-7,12-16H2,1H3 |
InChI Key |
CRYOEMKHGFUFQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN3C(=NN=C3CCC(=O)N4CCCCC4)C=C2 |
Origin of Product |
United States |
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